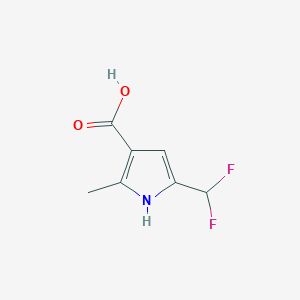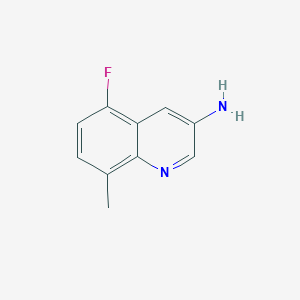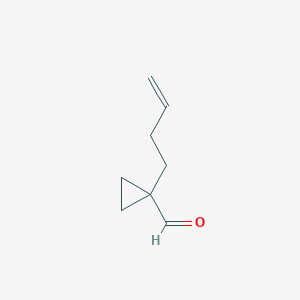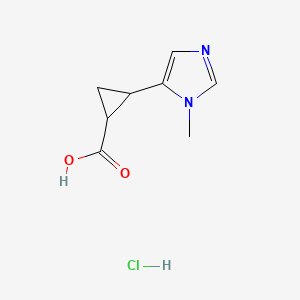
5-(Difluoromethyl)-2-methyl-1H-pyrrole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethyl)-2-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with a difluoromethyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-methyl-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. The reaction typically proceeds under basic conditions, often using potassium carbonate (K2CO3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Difluoromethyl)-2-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethyl)-2-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: It is used in the development of novel materials with unique electronic or optical properties.
Agricultural Chemistry: The compound’s derivatives are explored for their antifungal and antibacterial activities, making them potential candidates for agrochemicals.
Wirkmechanismus
The mechanism of action of 5-(Difluoromethyl)-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition or activation of biological pathways, depending on the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 7-Difluoromethylpyrazolo[1,5-a]pyrimidine
- 5-(Difluoromethyl)sulfonyl-1-phenyl-1H-tetrazole
Uniqueness
5-(Difluoromethyl)-2-methyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. The presence of both the difluoromethyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets .
Eigenschaften
Molekularformel |
C7H7F2NO2 |
|---|---|
Molekulargewicht |
175.13 g/mol |
IUPAC-Name |
5-(difluoromethyl)-2-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C7H7F2NO2/c1-3-4(7(11)12)2-5(10-3)6(8)9/h2,6,10H,1H3,(H,11,12) |
InChI-Schlüssel |
WXLPQNJWZPOHLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(N1)C(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Methylbutyl)[(4-methylphenyl)methyl]amine](/img/structure/B13196270.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid](/img/structure/B13196281.png)

![7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B13196285.png)




![7-Azaspiro[4.5]decan-9-ol](/img/structure/B13196322.png)

![4-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde](/img/structure/B13196334.png)
![5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13196340.png)
![Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate](/img/structure/B13196347.png)

